molecular formula C37H45Cl3N12O6 B11929667 STING agonist-3 (trihydrochloride)

STING agonist-3 (trihydrochloride)

Cat. No.: B11929667
M. Wt: 860.2 g/mol
InChI Key: JMORLKPRVQRPOR-SYVONOGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STING agonist-3 (trihydrochloride) is a useful research compound. Its molecular formula is C37H45Cl3N12O6 and its molecular weight is 860.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality STING agonist-3 (trihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about STING agonist-3 (trihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H45Cl3N12O6

Molecular Weight

860.2 g/mol

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide;trihydrochloride

InChI

InChI=1S/C37H42N12O6.3ClH/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2;;;/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54);3*1H/b8-7+;;;

InChI Key

JMORLKPRVQRPOR-SYVONOGFSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl

Origin of Product

United States

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